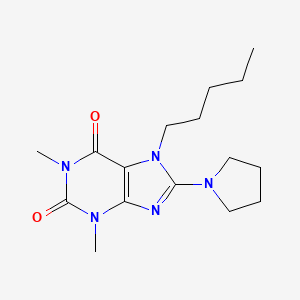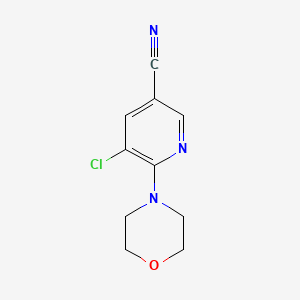![molecular formula C22H21N3O7S B2664085 6-ethyl 3-methyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 864926-22-7](/img/structure/B2664085.png)
6-ethyl 3-methyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoindoline-1,3-dione derivatives, which are part of your compound, are known to have diverse biological activities . They are neutral and hydrophobic, allowing them to pass through living membranes in vivo .
Molecular Structure Analysis
The molecular structure of isoindoline-1,3-dione derivatives can be determined using techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra .Chemical Reactions Analysis
The chemical reactions involving isoindoline-1,3-dione derivatives can be complex and depend on the specific derivative and reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of isoindoline-1,3-dione derivatives can be determined using various techniques. For example, the IR spectrum can show distinctive absorbance analogous to the C=O groups .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Research has explored the synthesis of highly functionalized tetrahydropyridines through a phosphine-catalyzed [4 + 2] annulation process. This synthesis involves ethyl 2-methyl-2,3-butadienoate and N-tosylimines, leading to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with complete regioselectivity and excellent yields (Zhu, Lan, & Kwon, 2003).
- Another study delved into the reaction of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates with nucleophilic reagents, producing a variety of heterocyclic derivatives. This demonstrates the compound's versatility in forming different heterocyclic structures (Harb, Hesien, Metwally, & Elnagdi, 1989).
Photophysical Properties
- A series of novel 5,6-disubstituted ethyl 3-amino-4-cyanothieno[2,3-b]pyridine-2-carboxylates were synthesized, with a focus on investigating their spectral-fluorescent properties. The study found a correlation between these properties and their chemical structure, highlighting the compound's potential in photophysical applications (Ershov, Shishlikova, Ievlev, Belikov, & Maksimova, 2019).
Biological Activities
- Compounds related to the query chemical have been synthesized with an emphasis on their biological activity. For example, the preparation and reactions of thiazolopyrimidinones and their derivatives fused with thiophene rings have been explored for their biocidal properties against bacteria and fungi, suggesting potential antimicrobial applications (Youssef, Abbady, Ahmed, & Omar, 2011).
- Additionally, novel 2-(3-(2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-phenylthiazolidin-5-yl) acetic acid derivatives were synthesized and evaluated for anti-inflammatory activity. These compounds showed promising results in both in vitro and in vivo models, with further analysis on their binding affinity towards human serum albumin (HSA) through molecular docking studies (Nikalje, Hirani, & Nawle, 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-O-ethyl 3-O-methyl 2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O7S/c1-3-32-22(30)24-9-8-14-15(10-24)33-18(17(14)21(29)31-2)23-16(26)11-25-19(27)12-6-4-5-7-13(12)20(25)28/h4-7H,3,8-11H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVCKDVYRNIMRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

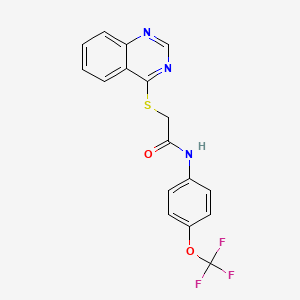

![4-benzoyl-N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2664005.png)
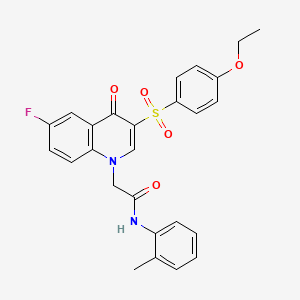
![2-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine dihydrobromide](/img/structure/B2664007.png)
![N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B2664008.png)
![1-[(4-Chlorophenyl)methyl]-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea](/img/structure/B2664009.png)


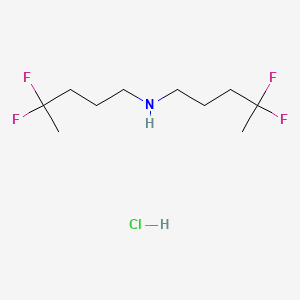

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2664015.png)
